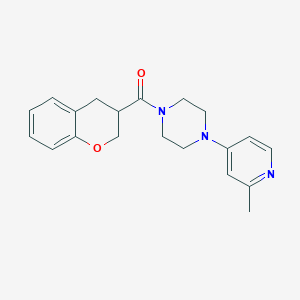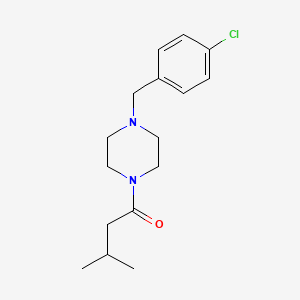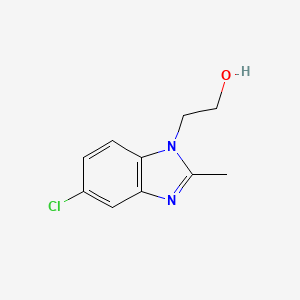
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been extensively studied for its potential use in scientific research as a tool to understand the role of adenosine receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine acts as a competitive antagonist at the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream effects. This leads to a reduction in the activation of downstream signaling pathways and a decrease in the physiological effects of adenosine.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine has been shown to have a variety of biochemical and physiological effects, including reducing ischemia-reperfusion injury in the heart, improving cognitive function in animal models of Alzheimer's disease, and reducing inflammation in models of lung injury. It has also been shown to have potential therapeutic effects in models of Parkinson's disease and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor without affecting other adenosine receptors. However, one limitation of using 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine, including further studies on its potential therapeutic effects in various disease models, as well as studies on its effects on other physiological systems beyond the cardiovascular and nervous systems. Additionally, further research is needed to optimize the synthesis and formulation of 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine for use in clinical settings.
Métodos De Síntesis
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine can be synthesized using a variety of methods, including the reaction of 2-methyl-4-nitropyridine with 3,4-dihydrocoumarin-3-carboxylic acid, followed by reduction and cyclization. Another method involves the reaction of 2-methyl-4-nitropyridine with 3,4-dihydrocoumarin-3-carboxylic acid methyl ester, followed by reduction and deprotection.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown to be effective in reducing ischemia-reperfusion injury in the heart, improving cognitive function in animal models of Alzheimer's disease, and reducing inflammation in models of lung injury.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-(2-methylpyridin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-12-18(6-7-21-15)22-8-10-23(11-9-22)20(24)17-13-16-4-2-3-5-19(16)25-14-17/h2-7,12,17H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINNMVEDHBTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)


![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![9-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691309.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)

![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
